molecular formula C6H9BrO B141781 2-Bromo-1-cyclobutylethanone CAS No. 128312-69-6

2-Bromo-1-cyclobutylethanone

Cat. No.: B141781
CAS No.: 128312-69-6
M. Wt: 177.04 g/mol
InChI Key: ODPHLRQTQFMNJQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclobutylethanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclobutyl methyl ketone and is known for its reactivity and utility in various chemical reactions. The compound is characterized by its unique structure, which includes a cyclobutyl ring attached to a bromoacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclobutylethanone can be synthesized through the bromination of cyclobutyl methyl ketone. The typical procedure involves adding bromine dropwise to a solution of cyclobutyl methyl ketone in methanol at 0°C. The reaction mixture is then stirred for one hour under the same conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the bromination process described above can be scaled up for industrial purposes. The key factors in industrial production would include controlling the reaction temperature, ensuring the purity of reactants, and optimizing the reaction time to maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclobutylethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.

    Reduction: The compound can be reduced to form cyclobutyl ethanone derivatives.

    Oxidation: Oxidative reactions can convert the compound into more oxidized forms, such as carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Substituted cyclobutyl ethanones.

    Reduction: Cyclobutyl ethanone derivatives.

    Oxidation: Cyclobutyl carboxylic acids.

Scientific Research Applications

2-Bromo-1-cyclobutylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclobutylethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The carbonyl group in the molecule can also participate in various chemical transformations, including reductions and oxidations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-1-cyclopropylethanone
  • 2-Bromo-1-cyclopentylethanone
  • 2-Bromo-1-cyclohexylethanone

Comparison: 2-Bromo-1-cyclobutylethanone is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs The cyclobutyl ring is less strained than the cyclopropyl ring but more strained than the cyclopentyl and cyclohexyl rings, affecting the compound’s reactivity and stability

Properties

IUPAC Name

2-bromo-1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHLRQTQFMNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128312-69-6
Record name 2-bromo-1-cyclobutylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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